N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound featuring a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the benzothiazole intermediate.
Introduction of Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with a pyridinylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenoxy group or electrophilic substitution at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction could produce dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in inflammation and bacterial growth .
Industry
Industrially, the compound can be used in the formulation of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide exhibits unique structural features that enhance its biological activity. The presence of the phenoxy and pyridinylmethyl groups contributes to its higher potency and selectivity in targeting specific enzymes and pathways .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety , a phenoxy group , and a pyridinylmethyl substituent . These structural components contribute to its pharmacological properties, particularly in antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase , which are crucial for bacterial DNA replication and metabolism. This inhibition suggests potential use in treating bacterial infections, including tuberculosis.
Anticancer Activity
The compound's anticancer activity has been evaluated in various studies. For instance, it demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenoxy group enhance its efficacy against cancer cells .
Case Studies
- Antibacterial Efficacy : A study reported that the compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound had an IC50 value lower than that of doxorubicin in A-431 and Jurkat cell lines, suggesting comparable or superior efficacy . Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, further supporting its potential as an anticancer drug .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Coupling Reactions : The primary method involves coupling substituted 2-amino benzothiazoles with phenoxy-substituted carboxylic acids under conditions optimized for yield and purity.
- Reagents Used : Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), often in solvents like dichloromethane .
Data Summary
Biological Activity | Test System | Results |
---|---|---|
Antibacterial | Various bacteria (Gram-positive/negative) | Significant inhibition; lower MIC than standard antibiotics |
Anticancer | A-431, Jurkat cell lines | IC50 < Doxorubicin; apoptosis induction observed |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-21(13-15-27-18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,14H,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIDMJPECVZANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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